オフィオボリンB

概要

説明

科学的研究の応用

Ophiobolin B has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the biosynthesis and transport mechanisms of sesterterpenoids.

Medicine: It has potential medicinal prospects due to its cytotoxic and antimicrobial properties.

Industry: Ophiobolin B is used in the development of new antifungal agents and other bioactive compounds.

作用機序

オフィオボリンBは、植物細胞におけるプロトン排出とカリウム取り込みを阻害することで作用します。 This compoundは、特定の分子経路を標的にすることで、特定の細胞種においてアポトーシスを誘導することもあります . This compoundの作用機序には、主要な酵素の阻害と細胞プロセスの阻害が含まれます .

生化学分析

Biochemical Properties

Ophiobolin B plays a role in biochemical reactions, particularly in the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102 . It has been found that an unclustered oxidase, OblC Au, catalyzes dehydrogenation at the site of C16 and C17 of both ophiobolin F and ophiobolin B .

Cellular Effects

Ophiobolin B has been observed to inhibit proton extrusion from maize coleoptiles . It also counteracts the biological activity of fusicoccin (FC), another terpenoid toxin produced by Fusicoccum amygdali, by inhibiting FC-promoted proton extrusion, potassium uptake, and cell enlargement .

Molecular Mechanism

The molecular mechanism of Ophiobolin B involves the catalysis of dehydrogenation at the site of C16 and C17 of both ophiobolin F and ophiobolin B by an unclustered oxidase, OblC Au . This process is part of the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102 .

Metabolic Pathways

Ophiobolin B is involved in the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102

Transport and Distribution

The intermediate ophiobolin C and final product ophiobolin K, which are related to Ophiobolin B, could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth . This suggests that Ophiobolin B may have a similar transport and distribution mechanism.

Subcellular Localization

It is known that related compounds, such as the intermediate ophiobolin C and final product ophiobolin K, could be transported into a space between the cell wall and membrane . This suggests that Ophiobolin B may have a similar subcellular localization.

準備方法

合成経路と反応条件

オフィオボリンBは、大腸菌で二機能性テルペンシンターゼを用いて合成できます。 酵素は、鎖伸長と環化の両方を触媒して、this compoundの生成につながります . さらに、サッカロミセス・セレビシエでは、代謝工学戦略を用いて、主要な生合成遺伝子の発現を強化し、前駆体と補因子の供給を改善することで、this compoundの高収率を実現しています .

工業生産方法

This compoundの工業生産には、大腸菌やサッカロミセス・セレビシエなどの遺伝子操作された微生物細胞工場が用いられます。 これらの方法は、全細胞生体変換と代謝工学を利用して、生産プロセスを最適化し、高収率を実現しています .

化学反応の分析

反応の種類

オフィオボリンBは、酸化、還元、置換などの様々な化学反応を起こします。 This compoundは、トウモロコシの子葉鞘からのプロトン排出、およびフシコシン促進プロトン排出、カリウム取り込み、細胞伸長を阻害することが知られています .

一般的な試薬と条件

This compoundを含む反応で一般的に用いられる試薬には、酸化剤、還元剤、様々な溶媒などがあります。 具体的な条件は、目的の反応や目的の生成物によって異なります .

主要な生成物

This compoundを含む反応で生成される主要な生成物には、様々な酸化および還元誘導体があり、これらは異なる生物活性を示します .

科学研究への応用

This compoundは、幅広い科学研究に応用されています:

類似化合物との比較

特性

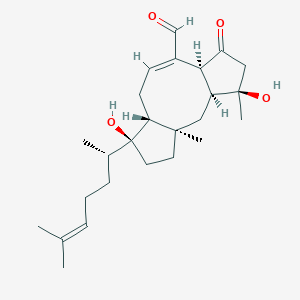

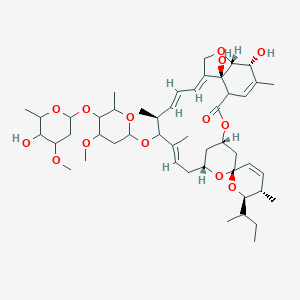

IUPAC Name |

(1R,3S,4R,7S,8E,11R,12S)-4,12-dihydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O4/c1-16(2)7-6-8-17(3)25(29)12-11-23(4)13-19-22(20(27)14-24(19,5)28)18(15-26)9-10-21(23)25/h7,9,15,17,19,21-22,28-29H,6,8,10-14H2,1-5H3/b18-9-/t17-,19-,21+,22+,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRLPRKYTRWOES-PCQMDVLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1(CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@]1(CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5601-74-1 | |

| Record name | Ophiobola-7,19-dien-25-al, 3,14-dihydroxy-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)

![3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B106467.png)

![[4-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B106488.png)